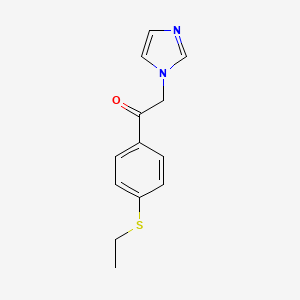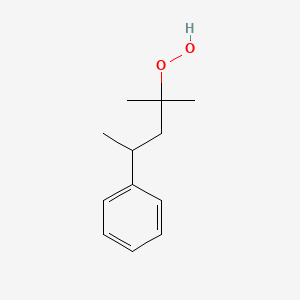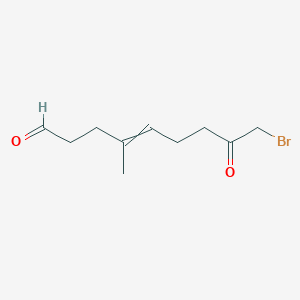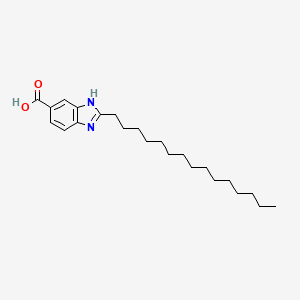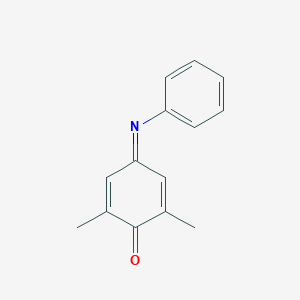
1,1'-(Hexa-2,4-diyne-1,6-diyldisulfonyl)bis(4-methylbenzene)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,1’-(Hexa-2,4-diyne-1,6-diyldisulfonyl)bis(4-methylbenzene) is a complex organic compound characterized by the presence of a hexa-2,4-diyne backbone with disulfonyl groups and 4-methylbenzene substituents
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-(Hexa-2,4-diyne-1,6-diyldisulfonyl)bis(4-methylbenzene) typically involves the reaction of diacetylene with formaldehyde in the presence of silver catalysts. The reaction is carried out in a polar solvent at temperatures ranging from 0 to 150°C and pressures from 0.01 to 10 bar . This method ensures the formation of the desired hexa-2,4-diyne backbone with high efficiency.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
1,1’-(Hexa-2,4-diyne-1,6-diyldisulfonyl)bis(4-methylbenzene) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acids or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of sulfides or other reduced forms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Electrophilic substitution reactions often use reagents like bromine (Br₂) or nitric acid (HNO₃).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction can produce sulfides. Substitution reactions can introduce various functional groups onto the aromatic rings.
科学的研究の応用
1,1’-(Hexa-2,4-diyne-1,6-diyldisulfonyl)bis(4-methylbenzene) has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of polymers, coatings, and other industrial materials.
作用機序
The mechanism of action of 1,1’-(Hexa-2,4-diyne-1,6-diyldisulfonyl)bis(4-methylbenzene) involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to engage in various chemical interactions, potentially affecting biological processes or material properties. Detailed studies on its molecular targets and pathways are essential to fully understand its effects.
類似化合物との比較
Similar Compounds
Hexa-2,4-diyne-1,6-diamine: A related compound with a similar hexa-2,4-diyne backbone but different functional groups.
1,6-Bis(4-methoxy-phenyl)-1,6-diphenyl-hexa-2,4-diyne-1,6-diol: Another compound with a hexa-2,4-diyne backbone and different substituents.
Uniqueness
1,1’-(Hexa-2,4-diyne-1,6-diyldisulfonyl)bis(4-methylbenzene) is unique due to its disulfonyl groups and 4-methylbenzene substituents, which confer distinct chemical and physical properties. These features make it valuable for specific applications that other similar compounds may not be suitable for.
特性
CAS番号 |
75354-81-3 |
|---|---|
分子式 |
C20H18O4S2 |
分子量 |
386.5 g/mol |
IUPAC名 |
1-methyl-4-[6-(4-methylphenyl)sulfonylhexa-2,4-diynylsulfonyl]benzene |
InChI |
InChI=1S/C20H18O4S2/c1-17-7-11-19(12-8-17)25(21,22)15-5-3-4-6-16-26(23,24)20-13-9-18(2)10-14-20/h7-14H,15-16H2,1-2H3 |
InChIキー |
URIRKIHHVMZTIL-UHFFFAOYSA-N |
正規SMILES |
CC1=CC=C(C=C1)S(=O)(=O)CC#CC#CCS(=O)(=O)C2=CC=C(C=C2)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



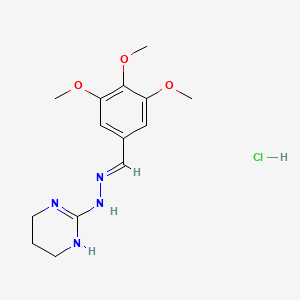
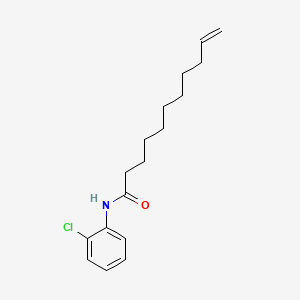
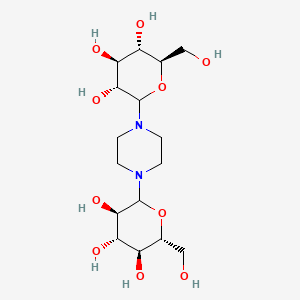
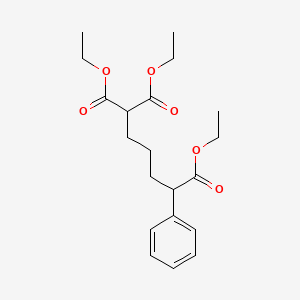
![2-[({2-Ethyl-3-[(oxiran-2-yl)methoxy]hexyl}oxy)methyl]oxirane](/img/structure/B14438469.png)


